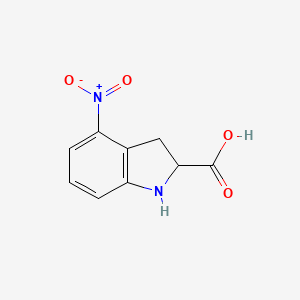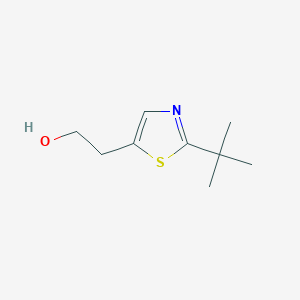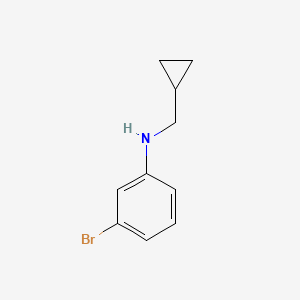![molecular formula C8H8FN3 B13242825 1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B13242825.png)
1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of an ethyl group at the 1-position and a fluorine atom at the 4-position further distinguishes this compound. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with ethyl chloroformate followed by fluorination can yield the desired compound. Industrial production methods often involve multi-step processes that ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to optimize the reaction conditions .
Analyse Des Réactions Chimiques
1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyridine N-oxides, while substitution reactions can introduce various functional groups at the 4-position .
Applications De Recherche Scientifique
1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Imidazopyridines, including this compound, are investigated for their potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: It is used in the development of materials with specific properties, such as dyes, pigments, and catalysts
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application. In medicinal chemistry, this compound may interact with cellular proteins, affecting signal transduction pathways and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:
1-Methyl-4-fluoro-1H-imidazo[4,5-c]pyridine: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-chloro-1H-imidazo[4,5-c]pyridine: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Ethyl-4-bromo-1H-imidazo[4,5-c]pyridine: Similar structure but with a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C8H8FN3 |
|---|---|
Poids moléculaire |
165.17 g/mol |
Nom IUPAC |
1-ethyl-4-fluoroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H8FN3/c1-2-12-5-11-7-6(12)3-4-10-8(7)9/h3-5H,2H2,1H3 |
Clé InChI |
SVPMOEIRCBVLER-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C1C=CN=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13242758.png)


![8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13242768.png)






![6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13242836.png)
![3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13242841.png)
